molecular formula C18H18N2O4 B510360 {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid CAS No. 737771-40-3

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid

Cat. No. B510360
M. Wt: 326.3g/mol
InChI Key: BCDTTXBQXYGBDC-UHFFFAOYSA-N
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Description

2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxyacetic acid is a chemical compound with the following structural formula: !Molecular Structure. It contains a carbazole moiety, an amino group, and an oxoethoxyacetic acid functional group. The compound exhibits interesting optical properties and has potential applications in photopolymerization .


Synthesis Analysis

The synthesis of this compound involves several steps. Notably, it can be prepared through Sonogashira coupling and Knoevenagel reactions . These reactions allow the incorporation of the carbazole group and the oxoethoxyacetic acid moiety into the final structure .


Molecular Structure Analysis

Density functional theory (DFT) calculations reveal that the compound’s structure is coplanar-conjugated and uniform in shape. This molecular arrangement contributes to its optical properties and electron transitions. The UV spectra exhibit absorption peaks in the range of 240 nm to 400 nm, indicating both π–π* and n–π* electron transitions .


Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. For instance, the oxoethoxyacetic acid group can participate in nucleophilic addition reactions, while the carbazole moiety may undergo oxidation or reduction processes. Further investigations are needed to explore its reactivity with other compounds .


Physical And Chemical Properties Analysis

  • CAS Registry Number : 86-28-2

properties

IUPAC Name

2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-24-11-18(22)23/h3-9H,2,10-11H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDTTXBQXYGBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid

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